PACAP (1-27), human, ovine, rat acetate

Description

Pituitary adenylate cyclase-activating polypeptide (PACAP) is a neuropeptide first isolated from ovine hypothalamic extracts based on its ability to stimulate cAMP production in rat pituitary cells . PACAP exists in two bioactive forms: PACAP38 (38 amino acids) and its truncated form, PACAP27 (residues 1–27), both derived from a common precursor through proteolytic processing . The human, ovine, and rat PACAP38 sequences are identical, with PACAP27 representing the N-terminal fragment of PACAP38 . PACAP (1-27), human, ovine, rat acetate is the synthetic acetate salt form of PACAP27, designed for enhanced stability and solubility in experimental settings .

PACAP belongs to the secretin/glucagon/vasoactive intestinal polypeptide (VIP) superfamily, sharing 68% sequence homology with VIP but exhibiting significantly higher potency (1,000–10,000-fold) in activating adenylate cyclase . It binds to three G protein-coupled receptors: PAC1 (PACAP-specific), VPAC1, and VPAC2 (shared with VIP) . PACAP is widely distributed in the central nervous system and peripheral tissues, regulating neuroprotection, metabolism, immune responses, and gastrointestinal motility .

Properties

Molecular Formula |

C144H228N40O41S |

|---|---|

Molecular Weight |

3207.7 g/mol |

IUPAC Name |

acetic acid;(3S)-4-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C142H224N40O39S.C2H4O2/c1-16-75(10)113(179-108(191)66-156-120(201)102(63-109(192)193)173-135(216)104(67-183)176-119(200)88(146)62-84-65-153-70-157-84)139(220)174-101(58-80-28-18-17-19-29-80)133(214)182-114(79(14)186)140(221)175-103(64-110(194)195)132(213)178-106(69-185)136(217)172-100(61-83-39-45-87(189)46-40-83)131(212)177-105(68-184)134(215)164-93(34-27-54-155-142(151)152)126(207)170-98(59-81-35-41-85(187)42-36-81)129(210)163-92(33-26-53-154-141(149)150)124(205)161-89(30-20-23-50-143)122(203)165-94(47-48-107(147)190)127(208)166-95(49-55-222-15)121(202)159-78(13)118(199)180-111(73(6)7)137(218)167-91(32-22-25-52-145)123(204)162-90(31-21-24-51-144)125(206)171-99(60-82-37-43-86(188)44-38-82)130(211)169-97(57-72(4)5)128(209)160-76(11)116(197)158-77(12)117(198)181-112(74(8)9)138(219)168-96(115(148)196)56-71(2)3;1-2(3)4/h17-19,28-29,35-46,65,70-79,88-106,111-114,183-189H,16,20-27,30-34,47-64,66-69,143-146H2,1-15H3,(H2,147,190)(H2,148,196)(H,153,157)(H,156,201)(H,158,197)(H,159,202)(H,160,209)(H,161,205)(H,162,204)(H,163,210)(H,164,215)(H,165,203)(H,166,208)(H,167,218)(H,168,219)(H,169,211)(H,170,207)(H,171,206)(H,172,217)(H,173,216)(H,174,220)(H,175,221)(H,176,200)(H,177,212)(H,178,213)(H,179,191)(H,180,199)(H,181,198)(H,182,214)(H,192,193)(H,194,195)(H4,149,150,154)(H4,151,152,155);1H3,(H,3,4)/t75-,76-,77-,78-,79+,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,111-,112-,113-,114-;/m0./s1 |

InChI Key |

VATFJOWLAIDHMZ-AZXQFOANSA-N |

Isomeric SMILES |

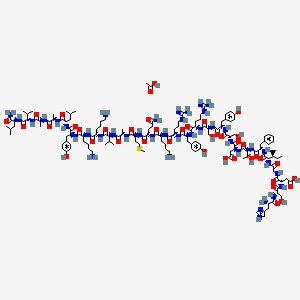

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC=N5)N.CC(=O)O |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC5=CNC=N5)N.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Resin Selection and Initial Amino Acid Loading

The synthesis of PACAP (1-27) typically employs Fmoc (fluorenylmethyloxycarbonyl) -based solid-phase peptide synthesis (SPPS) on a Wang resin (hydroxymethylphenoxy resin). The Wang resin is preferred for its compatibility with C-terminal amide modifications, which are critical for PACAP (1-27) bioactivity. The first amino acid, Fmoc-Leu , is loaded onto the resin via esterification, followed by deprotection with 20% piperidine in dimethylformamide (DMF) .

Sequential Peptide Chain Elongation

The 27-amino-acid sequence (HSDGIFTDSYSRYRKQMAVKKYLAAVL ) is assembled using automated peptide synthesizers (e.g., ABI 341A). Key steps include:

-

Coupling reactions : Activated amino acids (Fmoc-protected, 4-fold excess) are coupled using HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-diisopropylethylamine) in DMF.

-

Deprotection : Fmoc groups are removed with piperidine after each coupling cycle.

-

Side-chain protection : Temporary protecting groups (e.g., Trt for histidine, t-Bu for serine) prevent undesired side reactions.

C-Terminal Amidation and Final Deprotection

PACAP (1-27) requires a C-terminal amide group for full activity. This is achieved by using a Rink amide resin or modifying the final leucine residue with an amide group during cleavage. After chain assembly, the peptide-resin is treated with a TFA (trifluoroacetic acid)-based cleavage cocktail (TFA/water/phenol/thioanisole/ethanedithiol, 82.5:5:5:5:2.5) for 2–3 hours to remove protecting groups and release the crude peptide.

Purification and Acetate Salt Formation

Crude Peptide Isolation

The cleaved peptide is precipitated in cold diethyl ether , centrifuged, and lyophilized to yield a powder. Initial purity assessments via analytical HPLC often reveal impurities from incomplete couplings or side reactions.

Reverse-Phase HPLC (RP-HPLC)

Purification is performed using C18 columns (e.g., 250 × 4.6 mm, 5 µm) with gradients of acetonitrile (ACN) and 0.1% acetic acid (Table 1). The acetate counterion is introduced during this stage by replacing traditional TFA buffers with acetic acid, ensuring the final product exists as the acetate salt.

Table 1: Representative HPLC Conditions for PACAP (1-27) Purification

| Parameter | Specification |

|---|---|

| Column | C18, 250 × 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% acetic acid in water |

| Mobile Phase B | 0.1% acetic acid in acetonitrile |

| Gradient | 20–50% B over 30 min |

| Flow Rate | 1 mL/min |

| Detection | UV at 220 nm |

Analytical Characterization

Mass Spectrometry (MS)

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) or electrospray ionization (ESI)-MS confirms the molecular weight (3147.6 Da ) and sequence integrity. Discrepancies >0.1% indicate synthetic errors or incomplete deprotection.

Purity Assessment

Analytical HPLC with UV detection (220 nm) verifies purity ≥95%. Impurities include deletion sequences or oxidized methionine residues, which are minimized by optimizing coupling times and inert atmospheres.

Challenges in PACAP (1-27) Synthesis

Aggregation and Solubility Issues

The hydrophobic C-terminal region (YKYLAAVL ) promotes aggregation during synthesis, reducing coupling efficiency. Strategies to mitigate this include:

Side Reactions

Aspartimide formation at aspartic acid residues (positions 3 and 8) is common. This is suppressed by using Fmoc-Asp(Ot-Bu)-OH and maintaining a neutral pH during deprotection.

Recent Advances in PACAP (1-27) Preparation

Chemical Reactions Analysis

Types of Reactions

Pituitary adenylate cyclase-activating polypeptide (1-27), human, ovine, rat acetate can undergo various chemical reactions, including:

Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol or other reducing agents.

Substitution: Specific amino acid derivatives and coupling reagents.

Major Products Formed

Oxidation: Methionine sulfoxide-containing peptides.

Reduction: Peptides with free thiol groups.

Substitution: Peptide analogs with modified amino acid sequences

Scientific Research Applications

Pituitary adenylate cyclase-activating polypeptide (1-27), human, ovine, rat acetate has a wide range of applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in cellular signaling pathways, particularly those involving adenylate cyclase activation.

Medicine: Explored for its potential therapeutic effects in neuroprotection, cardiovascular regulation, and metabolic control.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools

Mechanism of Action

Pituitary adenylate cyclase-activating polypeptide (1-27), human, ovine, rat acetate exerts its effects primarily through the activation of adenylate cyclase, leading to increased levels of cyclic adenosine monophosphate. This activation occurs via binding to specific receptors, including the PAC1 receptor, VPAC1 receptor, and VPAC2 receptor. The resulting increase in cyclic adenosine monophosphate levels triggers various downstream signaling pathways, influencing processes such as hormone secretion, vasodilation, and neuroprotection .

Comparison with Similar Compounds

PACAP27 vs. PACAP38

Key Findings :

- PACAP27 acts as a competitive antagonist, inhibiting PACAP38-mediated cAMP production in PAC1, VPAC1, and VPAC2 receptors with nanomolar IC₅₀ values .

- PACAP38 is the primary bioactive form, driving neuroprotection, smooth muscle relaxation, and hormone secretion .

PACAP vs. VIP

Key Findings :

- PACAP38 is 1,000–10,000× more potent than VIP in stimulating cAMP in pituitary cells and neurons .

- VIP lacks affinity for PAC1 receptors, limiting its neuroprotective roles compared to PACAP .

PACAP Fragments: Antagonist Profiles

Key Findings :

- PACAP (1-27) exhibits the highest antagonist potency for PAC1 receptors, making it a selective tool for blocking PACAP-specific pathways .

- PACAP (6-38) is less selective but effective in inhibiting both PAC1 and VPAC receptors .

Tissue-Specific Effects

- Intestinal Motility :

- Neuroprotection :

- Pancreatic Secretion :

- PACAP38 stimulates insulin and glucagon secretion, whereas PACAP (1-27) inhibits these responses in dogs .

Q & A

Q. What are the structural and functional distinctions between PACAP (1-27) and PACAP-38 in receptor interactions?

PACAP (1-27) is the N-terminal fragment of PACAP-38, sharing identical residues 1–27 but lacking the C-terminal extension (residues 28–38). Structurally, PACAP (1-27) retains the conserved α-helical domain critical for receptor binding, while PACAP-38 includes additional residues that may influence receptor subtype selectivity. Functionally, PACAP (1-27) exhibits high affinity for PAC1 (IC₅₀: 3 nM) and VPAC receptors (IC₅₀: 2–5 nM) , whereas PACAP-38 shows broader tissue distribution and prolonged activity due to its extended structure . Experimental comparisons should utilize competitive binding assays with radiolabeled PACAP-38 to assess displacement efficacy .

Q. What are standard protocols for evaluating PACAP (1-27)’s bronchodilatory effects in preclinical models?

In guinea pig models of allergic asthma, PACAP (1-27) is administered intravenously at 0.1–10 nmol/kg to measure dose-dependent reductions in total lung resistance (RL). Concurrent monitoring of cardiovascular parameters (e.g., heart rate, blood pressure) is essential to exclude off-target effects. Data analysis should compare pre- and post-treatment RL values using ANOVA with Tukey’s post hoc test .

Q. How does PACAP (1-27) enhance glucose-induced insulin secretion, and what experimental controls are necessary?

PACAP (1-27) potentiates insulin secretion via PAC1 receptor activation in pancreatic β-cells, which elevates intracellular cAMP and Ca²⁺ influx. In vitro protocols involve perfusing isolated rat islets with 10 nM PACAP (1-27) alongside 20 mM glucose. Controls must include VPAC receptor antagonists (e.g., PACAP (6-38)) to isolate PAC1-specific effects and measurements of glucagon levels to rule out cross-reactivity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported PACAP (1-27) receptor affinities across species?

Variations in IC₅₀ values (e.g., rat PAC1: 3 nM vs. human VPAC2: 5 nM) may arise from species-specific receptor isoforms or assay conditions (e.g., CHO cells vs. native tissues). To address this, perform cross-species receptor transfections in a standardized cell line (e.g., HEK293) and quantify cAMP accumulation using homogeneous time-resolved fluorescence (HTRF) assays. Include positive controls (e.g., PACAP-38) to validate receptor functionality .

Q. What experimental strategies differentiate PACAP (1-27)’s neuroprotective vs. metabolic roles?

For neuroprotection, use primary rat mesencephalic cultures treated with 100 nM PACAP (1-27) and measure tyrosine hydroxylase (TH)-positive neurons and dopamine uptake via HPLC . For metabolic studies, employ hyperglycemic clamp techniques in vivo to assess insulin/glucagon ratios . Cross-validate findings with PAC1 knockout models to confirm receptor specificity .

Q. Why does PACAP (1-27) exhibit partial agonism in certain VPAC2 receptor contexts, and how is this addressed methodologically?

PACAP (1-27)’s partial agonism at VPAC2 may result from differential G protein coupling (e.g., Gs vs. Gq). Use bioluminescence resonance energy transfer (BRET) assays to map receptor-G protein interactions. Co-administer PACAP (6-38) (IC₅₀: 600 nM for VPAC1) to block competing pathways .

Q. What is the significance of PACAP (1-27)’s lack of C-terminal amidation in receptor activation?

Despite the absence of α-amidation, PACAP (1-27) retains full agonist activity at PAC1 receptors, as shown in rat pituitary cell lines where non-amidated analogs induced cAMP production comparable to native peptide . However, VPAC receptor interactions may require structural validation via circular dichroism (CD) spectroscopy to confirm helical stability .

Methodological Considerations

Q. How should researchers optimize PACAP (1-27) stability in long-term in vivo studies?

Reconstitute lyophilized PACAP (1-27) in 0.1% acetic acid (pH 4.0) to prevent aggregation. For chronic administration, use osmotic minipumps with peptide concentrations ≤1 mg/mL to avoid solubility issues. Monitor degradation via MALDI-TOF mass spectrometry at weekly intervals .

Q. What controls are critical when using PACAP (1-27) in immunohistochemical localization studies?

Pre-absorb antiserum with 10 µM PACAP (1-27) or PACAP-38 to confirm staining specificity. Include negative controls (e.g., PACAP knockout tissue) and cross-validate with RNAscope probes targeting PAC1 receptor mRNA .

Q. How do researchers validate PACAP (1-27)’s role in evolutionary conserved pathways?

Comparative studies in protochordates (e.g., tunicates) reveal PACAP (1-27)’s 96% sequence identity with human isoforms, indicating conserved neuroendocrine functions. Use CRISPR/Cas9 to knockout PACAP homologs and assess developmental phenotypes, such as neural crest cell migration .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.